molecular formula C25H19ClFN3O B2946893 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185084-46-1

5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2946893
CAS No.: 1185084-46-1
M. Wt: 431.9
InChI Key: OEYVYNCMTRGJTG-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule based on the pyrimido[5,4-b]indole scaffold, a chemotype identified as a potent and specific Toll-like receptor 4 (TLR4) agonist . TLR4 is a key pattern-recognition receptor in the innate immune system, and its targeted activation is a promising strategy for cancer therapy and vaccine adjuvant development . Structure-activity relationship (SAR) studies on this scaffold indicate that substitutions on the core structure, such as the 8-fluoro and N-benzyl groups present in this compound, are critical for optimizing potency and interaction at the interface of the TLR4/MD-2 complex . This compound is provided for research purposes to investigate innate immune signaling pathways, explore its potential as an immunostimulatory agent in combination therapies, and study its effects in cellular models of cancer and infectious diseases. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-8-fluoro-3-(2-phenylethyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c26-19-8-4-7-18(13-19)15-30-22-10-9-20(27)14-21(22)23-24(30)25(31)29(16-28-23)12-11-17-5-2-1-3-6-17/h1-10,13-14,16H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYVYNCMTRGJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one , with the CAS number 1185084-46-1 , belongs to a class of pyrimidoindoles known for their diverse biological activities. This article focuses on its biological activity, particularly its potential anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25_{25}H19_{19}ClFN3_{3}O
  • Molecular Weight : 431.9 g/mol
  • Structure : The compound features a pyrimidoindole core with a chlorobenzyl and a fluoro group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidoindole derivatives, including the compound . Here are some key findings:

  • Mechanism of Action :
    • The compound exhibits cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and disruption of microtubule dynamics. Similar compounds have shown effects on cell cycle regulation and apoptosis pathways by activating caspases and modulating Bcl-2 family proteins .
  • Cell Line Studies :
    • In vitro studies indicate that 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one has significant inhibitory effects on cancer cell proliferation. For example, compounds within this class have demonstrated IC50_{50} values in the low micromolar range against various human cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesIC50_{50} Values (µM)Activity
5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-onePyrimidoindole core with Cl and F substituentsTBDAnticancer
2-Phenyl-4-quinoloneInduces mitotic arrest12.50 (MCF7)Anticancer
1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-pyrazole derivativesInduces autophagy0.08 (NCI-H460)Anticancer

Case Studies

  • Cytotoxicity Testing :
    • A study involving the compound's analogs showed promising results against MCF7 and NCI-H460 cell lines, with GI50_{50} values indicating effective growth inhibition. This suggests that structural modifications can enhance potency .
  • Mechanistic Insights :
    • Research indicates that similar compounds disrupt microtubule formation and induce apoptosis through caspase activation, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing targeted therapies against resistant cancer types .

Future Directions for Research

The unique structural features of 5-(3-chlorobenzyl)-8-fluoro-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one suggest several avenues for future research:

  • Target Identification : Further studies should focus on identifying specific molecular targets within cancer pathways to elucidate the precise mechanisms of action.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy will be essential in advancing this compound towards clinical applications.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Fluorine and chlorine at positions 5 and 8 enhance electronegativity, improving binding to hydrophobic enzyme pockets (e.g., TGT) .
  • Phenethyl vs.
  • Methoxy Groups : Methoxy substituents (e.g., in CAS 1216927-02-4) improve aqueous solubility but may reduce membrane permeability due to increased polarity .

Q & A

Q. How to integrate this compound into a broader theoretical framework for kinase inhibitor development?

  • Methodological Answer :
  • Target Validation : Use CRISPR-Cas9 knockout models to confirm on-target effects.
  • Pathway Analysis : Map signaling nodes (e.g., PI3K/AKT/mTOR) via phosphoproteomics .

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